molecular formula C9H13NO4 B13763052 2-Isocyanoadipic acid dimethyl ester CAS No. 730964-74-6

2-Isocyanoadipic acid dimethyl ester

Cat. No.: B13763052
CAS No.: 730964-74-6
M. Wt: 199.20 g/mol
InChI Key: QVCXUPFOTQKMFV-UHFFFAOYSA-N
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Description

2-Isocyanoadipic acid dimethyl ester is an organic compound with the molecular formula C9H13NO4 and a molecular weight of 199.2 g/mol . This compound is characterized by the presence of an isocyanate group and two ester groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyanoadipic acid dimethyl ester typically involves the esterification of 2-isocyanoadipic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Isocyanoadipic acid dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isocyanoadipic acid dimethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isocyanoadipic acid dimethyl ester involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles such as amines, leading to the formation of urea derivatives. The ester groups can also undergo hydrolysis, releasing methanol and forming carboxylic acids. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isocyanoadipic acid dimethyl ester is unique due to the presence of both isocyanate and ester groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

730964-74-6

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

dimethyl 2-isocyanohexanedioate

InChI

InChI=1S/C9H13NO4/c1-10-7(9(12)14-3)5-4-6-8(11)13-2/h7H,4-6H2,2-3H3

InChI Key

QVCXUPFOTQKMFV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(C(=O)OC)[N+]#[C-]

Origin of Product

United States

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